molecular formula C7H16ClN5O4 B555647 H-D-Arg(NO2)-OMe HCl

H-D-Arg(NO2)-OMe HCl

Cat. No.: B555647
M. Wt: 269.69 g/mol
InChI Key: QBNXAGZYLSRPJK-NUBCRITNSA-N
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Description

N(G)-Nitro-D-arginine methyl ester (D-NAME) hydrochloride is a compound known for its role as a nitric oxide synthase inhibitor. It is the less active enantiomer of N(G)-nitro-L-arginine methyl ester (L-NAME). Initially, D-NAME was thought to be inactive and was often used as a negative control for L-NAME. later studies revealed that D-NAME can have similar but less pronounced effects as L-NAME, particularly in the cardiovascular system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-NAME hydrochloride involves the nitration of D-arginine methyl ester. The reaction typically requires the use of nitric acid and a suitable solvent. The nitration process introduces a nitro group to the guanidine moiety of the arginine derivative, resulting in the formation of D-NAME. The product is then converted to its hydrochloride salt form by reacting with hydrochloric acid .

Industrial Production Methods

Industrial production of D-NAME hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions

D-NAME hydrochloride primarily undergoes substitution reactions due to the presence of the nitro group. It can also participate in hydrolysis reactions under acidic or basic conditions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine can yield a nitroguanidine derivative, while hydrolysis can result in the formation of D-arginine and nitric acid .

Scientific Research Applications

Mechanism of Action

D-NAME hydrochloride exerts its effects by inhibiting nitric oxide synthase, an enzyme responsible for the production of nitric oxide from L-arginine. By inhibiting this enzyme, D-NAME reduces the levels of nitric oxide, a key signaling molecule involved in various physiological processes. The inhibition of nitric oxide synthase affects molecular targets and pathways related to vasodilation, neurotransmission, and immune response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of D-NAME

D-NAME is unique due to its lower activity compared to L-NAME, making it useful as a control in experiments involving nitric oxide synthase inhibition. Its distinct pharmacokinetic profile allows researchers to study the differential effects of nitric oxide inhibition in various biological systems .

Properties

IUPAC Name

methyl (2R)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N5O4.ClH/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15;/h5H,2-4,8H2,1H3,(H3,9,10,11);1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNXAGZYLSRPJK-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CCCN=C(N)N[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.